Diethyleneglycol monoethyl-d5 ether
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Description
Diethyleneglycol Monoethyl-d5 Ether, also known as 2-{2-[(2H)Ethyloxy]ethoxy}ethanol, is a non-standard isotope with the molecular formula CHDO . It has an average mass of 139.204 Da and a monoisotopic mass of 139.125671 Da . It is a colorless, stable, hygroscopic liquid with a mild, pleasant odor . It is completely miscible with water, alcohols, ethers, ketones, aromatic and aliphatic hydrocarbons, and halogenated hydrocarbons .
Molecular Structure Analysis
The molecular structure of Diethyleneglycol Monoethyl-d5 Ether consists of 6 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms . The molecule contains a total of 22 bonds, including 8 non-H bonds, 6 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 2 aliphatic ethers .Chemical Reactions Analysis
Diethyleneglycol Monoethyl-d5 Ether is a ether-alcohol derivative. The ether being relatively unreactive. Flammable and/or toxic gases are generated by the combination of alcohols with alkali metals, nitrides, and strong reducing agents. They react with oxoacids and carboxylic acids to form esters plus water .Physical And Chemical Properties Analysis
Diethyleneglycol Monoethyl-d5 Ether has an average mass of 139.204 Da and a monoisotopic mass of 139.125671 Da . It has a density of 0.999 g/mL at 25 °C .Future Directions
Diethyleneglycol Monoethyl-d5 Ether is gaining interest as a penetration/permeation enhancer, solubilizer, and surfactant for drug delivery systems . It is a promising excipient as a solubilizer for many pharmaceutical products with enhanced drug absorption via oral, parenteral, and topical administration, as well as cosmetic products . It is also being explored for its potential in solubilizing poorly water-soluble drugs .
properties
IUPAC Name |
2-[2-(1,1,2,2,2-pentadeuterioethoxy)ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWXESWEXIICW-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OCCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyleneglycol monoethyl-d5 ether |
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